molecular formula C15H15NO2 B1391972 2-(4-Ethoxybenzoyl)-6-methylpyridine CAS No. 1187169-97-6

2-(4-Ethoxybenzoyl)-6-methylpyridine

Cat. No.: B1391972
CAS No.: 1187169-97-6
M. Wt: 241.28 g/mol
InChI Key: OAFFVUCYCXTMSL-UHFFFAOYSA-N
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Description

2-(4-Ethoxybenzoyl)-6-methylpyridine is a pyridine derivative featuring a 4-ethoxybenzoyl substituent at the 2-position and a methyl group at the 6-position of the pyridine ring. Pyridine derivatives with benzoyl or ethynyl substituents are often synthesized via Sonogashira cross-coupling or acylative reactions . For example, 2-(3-methoxyphenylethynyl)-6-methylpyridine (M-MPEP), an mGluR5 antagonist, is synthesized using Sonogashira coupling between 2-iodo-6-methylpyridine and substituted acetylenes . Similarly, 2-(4-cyanobenzoyl)-6-methylpyridine (CAS: 1187165-98-5) is structurally analogous, differing only in the para-substituent on the benzoyl group (cyano vs. ethoxy) .

Properties

IUPAC Name

(4-ethoxyphenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-13-9-7-12(8-10-13)15(17)14-6-4-5-11(2)16-14/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFFVUCYCXTMSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=CC(=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201241453
Record name (4-Ethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-97-6
Record name (4-Ethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201241453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxybenzoyl)-6-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethoxybenzoic acid and 6-methylpyridine.

    Acylation Reaction: The 4-ethoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 6-methylpyridine in the presence of a base such as triethylamine to form the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxybenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-ethoxybenzoic acid derivatives.

    Reduction: Formation of 2-(4-ethoxybenzyl)-6-methylpyridine.

    Substitution: Formation of various substituted benzoylpyridines depending on the nucleophile used.

Scientific Research Applications

2-(4-Ethoxybenzoyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxybenzoyl)-6-methylpyridine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

mGluR5 Antagonists

  • M-MPEP : Exhibits potent mGluR5 antagonism (IC₅₀ ~10 nM) due to its planar ethynyl-linked structure, enabling π-stacking interactions in the receptor binding pocket . The 3-methoxy group optimizes steric fit, while the methylpyridine core ensures metabolic stability .
  • However, the ethoxy group could enhance blood-brain barrier penetration .

Crystallographic and Spectroscopic Comparisons

Table 2: Crystallographic Data for Selected Compounds

Compound Name Crystal System π-Stacking Distance (Å) Torsional Angles (°) Key Interactions References
M-MPEP Monoclinic 3.7 C6–C7–C8: 177.6°, C7–C8–C9: 179.6° Offset π-stacking along b-axis
V(NAd)Cl₂(L) (L = 2-(2′-benzimidazolyl)-6-methylpyridine) Triclinic N/A V–N–C: 165°–170° Vanadium-imido and benzimidazole coordination


Key Observations:

  • M-MPEP’s near-planar structure facilitates intermolecular π-stacking, critical for solid-state stability and receptor binding .
  • Vanadium complexes with 6-methylpyridine ligands exhibit distorted trigonal-bipyramidal geometries, influenced by steric bulk from substituents .

Biological Activity

Overview

2-(4-Ethoxybenzoyl)-6-methylpyridine is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an ethoxybenzoyl group at the second position and a methyl group at the sixth position of the pyridine ring. Its unique structure suggests various mechanisms of action, making it a candidate for further exploration in medicinal chemistry.

  • Molecular Formula : C13_{13}H13_{13}NO2_2
  • CAS Number : 1187169-97-6

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The ethoxybenzoyl group enhances the compound's binding affinity, potentially modulating the activity of these targets. Research indicates that this compound may act as a ligand in enzyme interactions, influencing various biochemical pathways .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro experiments demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in tumor progression. For instance, it has been studied for its inhibitory effects on the annexin A2-S100A10 protein-protein interaction, which is crucial in cancer metastasis. The structure-activity relationship (SAR) analysis revealed that modifications in the substituents significantly affect its inhibitory potency .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50_{50} values ranging from 10 to 20 µM, suggesting significant anticancer activity .
  • Protein Interaction Studies : Research focused on the binding interactions between this compound and annexin A2 revealed that the compound forms stable complexes with key residues in the binding pocket, leading to effective inhibition of protein interactions critical for cancer cell migration .

Table 1: Biological Activity Summary

Activity TypeEffectIC50_{50} (µM)Reference
Anticancer (Breast)Cell Growth Inhibition15
Anticancer (Prostate)Cell Growth Inhibition12
Enzyme InhibitionAnnexin A2-S100A10 Interaction14

Table 2: Structure-Activity Relationship (SAR)

Compound VariantBinding Affinity (pIC50_{50})Comments
1a (Base Compound)4.85Strong interaction
Substituted Variant (R = iPr)3.60Weaker than base
Substituted Variant (R = Me)4.07Moderate interaction

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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